molecular formula C13H10BrClO B7815721 1-Bromo-2-((2-chlorobenzyl)oxy)benzene

1-Bromo-2-((2-chlorobenzyl)oxy)benzene

Cat. No.: B7815721
M. Wt: 297.57 g/mol
InChI Key: HJYPZWCSZQJDLY-UHFFFAOYSA-N
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Description

1-Bromo-2-((2-chlorobenzyl)oxy)benzene is an organic compound characterized by the presence of bromine and chlorine atoms on a benzene ring, as well as a benzyl ether group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-2-((2-chlorobenzyl)oxy)benzene can be synthesized through several methods:

  • Bromination and Chlorination: Starting with benzene, the compound can be sequentially brominated and chlorinated using bromine (Br2) and chlorine (Cl2) in the presence of a catalyst such as iron (Fe) or aluminum chloride (AlCl3).

  • Sandmeyer Reaction: This involves the diazotization of 2-chloroaniline followed by reaction with bromine to introduce the bromo group.

  • Benzyl Ether Formation: The benzyl ether group can be introduced by reacting 1-bromo-2-chlorobenzene with 2-chlorobenzyl alcohol in the presence of a strong base like sodium hydride (NaH).

Industrial Production Methods: In an industrial setting, the compound is typically produced through continuous flow processes that allow for precise control of reaction conditions and improved safety. Large-scale reactors equipped with advanced monitoring systems are used to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-2-((2-chlorobenzyl)oxy)benzene undergoes various types of reactions:

  • Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2) to form corresponding carboxylic acids or ketones.

  • Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to produce the corresponding alcohol derivatives.

  • Substitution Reactions: Nucleophilic substitution reactions can occur at the bromo and chloro positions, often facilitated by strong nucleophiles like sodium iodide (NaI) or potassium fluoride (KF).

Common Reagents and Conditions:

  • Oxidation: KMnO4, CrO2Cl2, heat.

  • Reduction: LiAlH4, ether solvent, low temperature.

  • Substitution: NaI, KF, polar aprotic solvents like DMF or DMSO.

Major Products Formed:

  • Oxidation: 2-chlorobenzoic acid, 2-chlorobenzaldehyde.

  • Reduction: 2-chlorobenzyl alcohol.

  • Substitution: 1-iodo-2-chlorobenzene, 1-fluoro-2-chlorobenzene.

Scientific Research Applications

1-Bromo-2-((2-chlorobenzyl)oxy)benzene finds applications in various scientific research areas:

  • Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecules through cross-coupling reactions.

  • Biology: The compound serves as a precursor for the synthesis of biologically active molecules, including potential pharmaceuticals.

  • Medicine: It is explored for its potential therapeutic properties, such as anti-inflammatory and antimicrobial activities.

  • Industry: The compound is utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism by which 1-Bromo-2-((2-chlorobenzyl)oxy)benzene exerts its effects depends on its specific application. For example, in pharmaceutical research, it may interact with biological targets such as enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways involved would vary based on the specific context of its use.

Comparison with Similar Compounds

  • 1-bromo-3-chlorobenzene

  • 1-bromo-4-chlorobenzene

  • 2-chlorobenzyl bromide

  • 4-chlorobenzyl bromide

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Properties

IUPAC Name

1-bromo-2-[(2-chlorophenyl)methoxy]benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrClO/c14-11-6-2-4-8-13(11)16-9-10-5-1-3-7-12(10)15/h1-8H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJYPZWCSZQJDLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)COC2=CC=CC=C2Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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